EAAT1 Inhibition Potency: Comparable Affinity to DL-TBOA with Distinct Functional Consequences
In COS-1 cells expressing human EAAT1, DL-threo-3-hydroxyaspartate (DL-THA) inhibited [14C]glutamate uptake with a Ki of 58 μM, demonstrating potency nearly equivalent to the benchmark non-transportable blocker DL-TBOA (Ki = 42 μM) in the same assay system [1]. However, while DL-TBOA acts as a pure blocker that induces no detectable transport currents, DL-THA is a transportable inhibitor that is actively translocated by EAAT1 and can trigger glutamate heteroexchange [2]. For researchers studying EAAT1 function under conditions where substrate translocation versus pure blockade must be distinguished, DL-THA provides a mechanistically distinct tool compound.
| Evidence Dimension | EAAT1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 58 μM |
| Comparator Or Baseline | DL-TBOA: Ki = 42 μM |
| Quantified Difference | 1.4-fold lower potency; similar affinity range with divergent functional mechanism (transportable substrate vs. non-transportable blocker) |
| Conditions | COS-1 cells expressing human EAAT1; [14C]glutamate uptake assay |
Why This Matters
DL-THA offers a mechanistically distinct alternative to DL-TBOA at EAAT1—enabling experiments that require transporter substrate activity rather than pure blockade.
- [1] Shimamoto K, Lebrun B, Yasuda-Kamatani Y, Sakaitani M, Shigeri Y, Yumoto N, Nakajima T. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Mol Pharmacol. 1998 Feb;53(2):195-201. View Source
- [2] Shigeri Y, Shimamoto K, et al. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Eur J Pharmacol. 2001. View Source
